molecular formula C20H27N3O B12806376 N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide CAS No. 2169-46-2

N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide

Cat. No.: B12806376
CAS No.: 2169-46-2
M. Wt: 325.4 g/mol
InChI Key: ZYYMXDCJUUXDOG-HDUJFRAXSA-N
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Description

N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide is a compound belonging to the ergoline family, which is known for its diverse biological activities Ergoline derivatives are often found in natural sources such as ergot fungi and certain plant species

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide typically involves the reaction of ergoline derivatives with propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex ergoline derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptors and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound of the ergoline family, known for its diverse biological activities.

    Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive effects.

    Nicergoline: Another ergoline derivative used in the treatment of cognitive disorders.

Uniqueness

N-((1,6-Dimethyl-8-beta-ergolinyl)methyl)propionamide is unique due to its specific structural modifications, which confer distinct biological properties. Its ability to interact with specific molecular targets sets it apart from other ergoline derivatives, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

2169-46-2

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

N-[[(6aR,9S)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]propanamide

InChI

InChI=1S/C20H27N3O/c1-4-19(24)21-10-13-8-16-15-6-5-7-17-20(15)14(12-23(17)3)9-18(16)22(2)11-13/h5-7,12-13,16,18H,4,8-11H2,1-3H3,(H,21,24)/t13-,16?,18+/m0/s1

InChI Key

ZYYMXDCJUUXDOG-HDUJFRAXSA-N

Isomeric SMILES

CCC(=O)NC[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)C)N(C1)C

Canonical SMILES

CCC(=O)NCC1CC2C(CC3=CN(C4=CC=CC2=C34)C)N(C1)C

Origin of Product

United States

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